molecular formula C15H23N3O2 B3260417 [1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester CAS No. 330551-18-3

[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No. B3260417
CAS RN: 330551-18-3
M. Wt: 277.36 g/mol
InChI Key: RGAOLFMYUHHOIN-UHFFFAOYSA-N
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Description

“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is a chemical compound . It’s a type of tert-butyl ester. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This process allows for a valuable but unknown transformation .

Preparation of Fentanyl Derivatives

“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is an intermediate in the preparation of Fentanyl derivatives . Fentanyl is a powerful synthetic opioid that is similar to morphine but is 50 to 100 times more potent .

Synthesis of Tetracycline Derivatives

This compound can be used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics that are effective against a wide range of bacteria .

Niraparib Intermediate

The compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . Niraparib is used for the treatment of ovarian cancer, fallopian tube cancer, and primary peritoneal cancer .

Peptide and Protein Synthesis

“[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester” is an amino acid derivative widely employed as a reagent in peptide and protein synthesis . It exhibits remarkable versatility, finding applications in various fields such as organic synthesis, and drug development .

properties

IUPAC Name

tert-butyl N-[1-(4-aminophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10,16H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAOLFMYUHHOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201174199
Record name 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

CAS RN

330551-18-3
Record name 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330551-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-(4-aminophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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